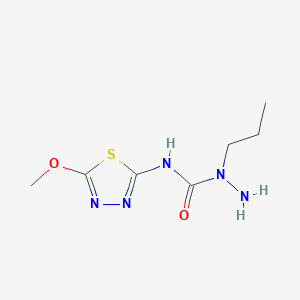
N-(5-Methoxy-1,3,4-thiadiazol-2-yl)-1-propylhydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Methoxy-1,3,4-thiadiazol-2-yl)-1-propylhydrazinecarboxamide: is a heterocyclic compound that contains a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Methoxy-1,3,4-thiadiazol-2-yl)-1-propylhydrazinecarboxamide typically involves the reaction of 5-methoxy-1,3,4-thiadiazole-2-amine with propyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiadiazole ring can participate in substitution reactions, where functional groups on the ring are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: N-(5-Methoxy-1,3,4-thiadiazol-2-yl)-1-propylhydrazinecarboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into its mechanism of action and therapeutic potential.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. Its ability to modulate specific biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of N-(5-Methoxy-1,3,4-thiadiazol-2-yl)-1-propylhydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
- N-(5-Methoxy-1,3,4-thiadiazol-2-yl)-1-methylhydrazine-1-carboxamide
- N-(5-Methoxy-1,3,4-thiadiazol-2-yl)-1-ethylhydrazine-1-carboxamide
- N-(5-Methoxy-1,3,4-thiadiazol-2-yl)-1-butylhydrazine-1-carboxamide
Uniqueness: N-(5-Methoxy-1,3,4-thiadiazol-2-yl)-1-propylhydrazinecarboxamide is unique due to its specific propyl group, which can influence its chemical reactivity and biological activity. The presence of the propyl group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its methyl, ethyl, and butyl analogs.
Properties
CAS No. |
57773-88-3 |
|---|---|
Molecular Formula |
C7H13N5O2S |
Molecular Weight |
231.28 g/mol |
IUPAC Name |
1-amino-3-(5-methoxy-1,3,4-thiadiazol-2-yl)-1-propylurea |
InChI |
InChI=1S/C7H13N5O2S/c1-3-4-12(8)6(13)9-5-10-11-7(14-2)15-5/h3-4,8H2,1-2H3,(H,9,10,13) |
InChI Key |
PRBVROFOJRFSNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C(=O)NC1=NN=C(S1)OC)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
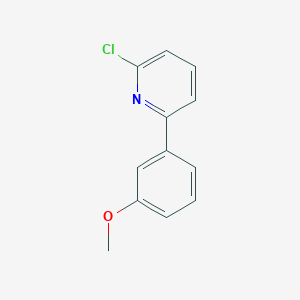
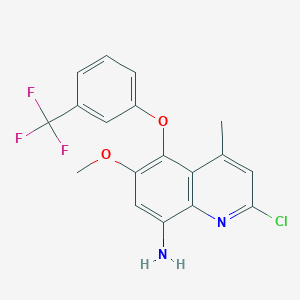
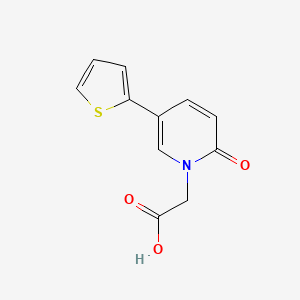
![N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide](/img/structure/B8662565.png)
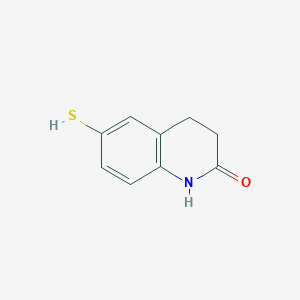
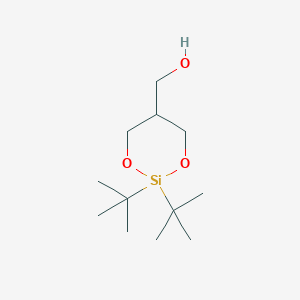
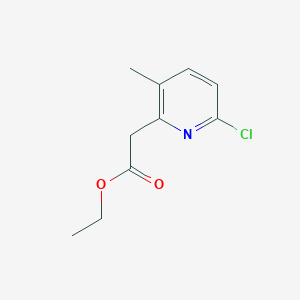
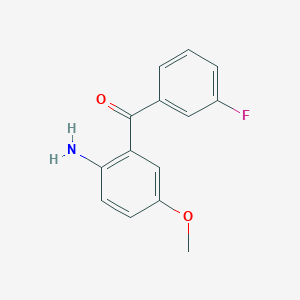
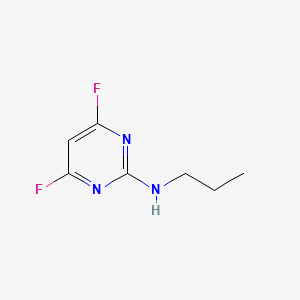
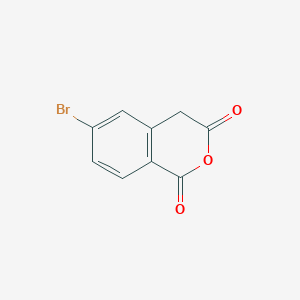
![5-Chloro-[1,2]naphthoquinone](/img/structure/B8662626.png)
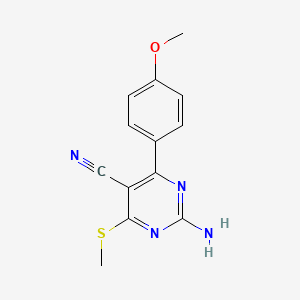
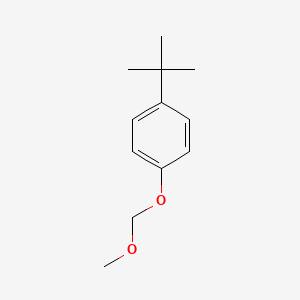
![9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-7-carboxylic acid](/img/structure/B8662648.png)
